molecular formula C20H22FNO4 B3566558 dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B3566558
M. Wt: 359.4 g/mol
InChI Key: YJSUXZGAGOPVKX-UHFFFAOYSA-N
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Description

Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in decreased neuronal excitability, which may be beneficial in the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This can result in a variety of biochemical and physiological effects, including decreased neuronal excitability, increased inhibition of neurotransmitter release, and decreased synaptic plasticity. These effects may be beneficial in the treatment of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. It also has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, there are also some limitations to its use in lab experiments. This compound can be toxic at high doses, and its effects on other neurotransmitter systems are not well understood.

Future Directions

There are several potential future directions for research on dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of new therapeutic applications for this compound in neurological and psychiatric disorders. Another area of interest is the investigation of the underlying mechanisms of action of this compound, including its effects on other neurotransmitter systems. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly at high doses. Overall, this compound has significant potential as a therapeutic agent and a valuable tool for investigating the role of GABAergic neurotransmission in health and disease.

Scientific Research Applications

Dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Preclinical studies have shown that this compound can increase GABA levels in the brain and improve symptoms in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to investigate the safety and efficacy of this compound in humans, with promising results reported in patients with epilepsy and substance use disorders.

Properties

IUPAC Name

dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4/c1-25-19(23)16-11-22(15-8-3-4-9-15)12-17(20(24)26-2)18(16)13-6-5-7-14(21)10-13/h5-7,10-12,15,18H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSUXZGAGOPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
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dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
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dimethyl 1-cyclopentyl-4-(3-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

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